An In-depth Technical Guide to 4-Chloro-3,5-difluoropyridine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-3,5-difluoropyridine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-difluoropyridine hydrochloride is a halogenated pyridine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its unique electronic and structural features, arising from the strategic placement of chloro and fluoro substituents on the pyridine ring, make it a versatile synthon for the construction of complex molecular architectures. The pyridine core is a prevalent motif in a vast array of pharmaceuticals, and the specific substitution pattern of this compound offers chemists a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Chloro-3,5-difluoropyridine hydrochloride, with a particular focus on its utility in the field of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives. While experimental data for some properties of 4-Chloro-3,5-difluoropyridine hydrochloride are not extensively reported in publicly available literature, the following table summarizes its key identifiers and known characteristics.
| Property | Value | Source(s) |
| CAS Number | 2102409-72-1 | [1][2] |
| Molecular Formula | C₅H₃Cl₂F₂N | [1][2] |
| Molecular Weight | 185.98 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported | |
| Boiling Point | Not explicitly reported | |
| Solubility | Soluble in water.[3] | [3] |
| Storage | Room temperature, under an inert atmosphere. | [2] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a singlet or a narrow multiplet for the two equivalent protons on the pyridine ring. The exact chemical shift would be influenced by the electron-withdrawing effects of the halogen substituents and the protonation of the pyridine nitrogen.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the pyridine ring. The chemical shifts would be significantly influenced by the attached halogens, with the carbons bearing fluorine atoms exhibiting characteristic splitting due to C-F coupling.
FTIR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions would include C-H stretching, C=N and C=C stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (4-Chloro-3,5-difluoropyridine) and characteristic fragmentation patterns resulting from the loss of chlorine, fluorine, and other fragments. The isotopic pattern of the molecular ion peak would be indicative of the presence of one chlorine atom.
Synthesis and Reactivity
The synthesis of substituted pyridines often involves multi-step sequences. While a specific, detailed protocol for the direct synthesis of 4-Chloro-3,5-difluoropyridine hydrochloride is not extensively documented in readily accessible literature, its synthesis can be conceptualized based on established methods for the preparation of related halogenated pyridines. One plausible synthetic approach could involve the chlorination and fluorination of a suitable pyridine precursor. For instance, multi-halogenated pyridines can be synthesized from readily available starting materials through a series of diazotization, Sandmeyer, and halogen exchange (halex) reactions.[4]
The reactivity of 4-Chloro-3,5-difluoropyridine is dominated by the nature of its substituents. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution. However, the true synthetic utility of this building block lies in its application in modern cross-coupling reactions.
Cross-Coupling Reactions: A Gateway to Molecular Diversity
4-Chloro-3,5-difluoropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or a boronate ester. This methodology is widely employed to introduce aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.[5] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with a relatively unreactive aryl chloride. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have proven effective for the coupling of challenging substrates like chloropyridines.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the chloropyridine with a primary or secondary amine.[3][6][7][8] This transformation is of paramount importance in drug discovery, as the introduction of amine functionalities is a common strategy for modulating the biological activity and pharmacokinetic properties of drug candidates. Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of chloropyridines relies heavily on the selection of an appropriate palladium catalyst and ligand system.[3][6][7][8]
Applications in Drug Discovery
The strategic incorporation of fluorine atoms and the pyridine motif are well-established strategies in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[4][9] While specific examples of marketed drugs derived directly from 4-Chloro-3,5-difluoropyridine hydrochloride are not prominently disclosed, its structural motifs are present in numerous bioactive molecules and it serves as a key intermediate in the synthesis of various classes of therapeutic agents.
The ability to introduce diverse functionalities at the 4-position via cross-coupling reactions makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening. Its derivatives have potential applications in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or a related heterocyclic core that interacts with the hinge region of the kinase domain. The functionalization of the 4-position of the pyridine ring can be used to introduce substituents that target specific pockets within the ATP-binding site, thereby modulating potency and selectivity.[10][11][12][13]
-
Antiviral Agents: Substituted pyridines are found in a number of antiviral compounds. The ability to introduce various chemical groups onto the pyridine scaffold allows for the exploration of structure-activity relationships in the development of novel antiviral therapies.[14][15][16][17]
-
Anticancer Agents: The pyridine scaffold is a common feature in many anticancer drugs. The development of novel derivatives through the use of versatile building blocks like 4-Chloro-3,5-difluoropyridine hydrochloride can lead to the discovery of new agents with improved efficacy and reduced side effects.[18][19][20]
Experimental Protocols
The following are generalized, step-by-step methodologies for the functionalization of 4-Chloro-3,5-difluoropyridine via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the palladium-catalyzed cross-coupling of 4-Chloro-3,5-difluoropyridine with an arylboronic acid.
Materials:
-
4-Chloro-3,5-difluoropyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add 4-Chloro-3,5-difluoropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
If using a Schlenk flask, degas the reaction mixture by three cycles of vacuum/backfill with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of 4-Chloro-3,5-difluoropyridine.
Materials:
-
4-Chloro-3,5-difluoropyridine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos)
-
Strong base (e.g., NaOt-Bu, LiHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv) to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by the amine (1.2-1.5 equiv) and 4-Chloro-3,5-difluoropyridine (1.0 equiv).
-
Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling
4-Chloro-3,5-difluoropyridine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[21]
Hazard Statements:
-
H302: Harmful if swallowed.[21]
-
H315: Causes skin irritation.[21]
-
H319: Causes serious eye irritation.[21]
-
H335: May cause respiratory irritation.[21]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[21]
-
P264: Wash skin thoroughly after handling.[21]
-
P270: Do not eat, drink or smoke when using this product.[21]
-
P271: Use only outdoors or in a well-ventilated area.[21]
-
P280: Wear protective gloves/ eye protection/ face protection.[21]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[21]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[21]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[21]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Chloro-3,5-difluoropyridine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its trifunctionalized pyridine core provides a unique platform for the introduction of molecular diversity through modern cross-coupling methodologies. The strategic application of this synthon can facilitate the rapid assembly of novel compound libraries and the optimization of lead candidates in the pursuit of new and improved therapeutics. As the demand for innovative molecular scaffolds in medicinal chemistry continues to grow, the importance of readily accessible and highly functionalized building blocks like 4-Chloro-3,5-difluoropyridine hydrochloride is set to increase.
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